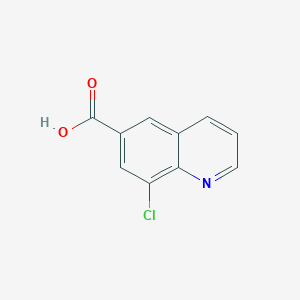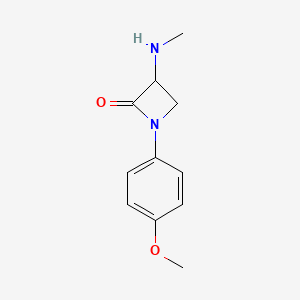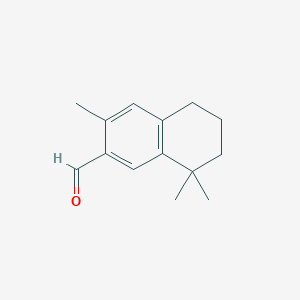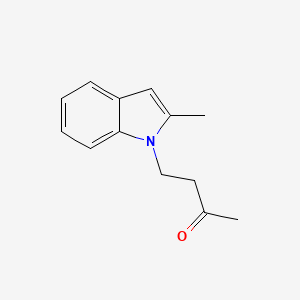
N~2~-(2,3-Dihydro-1H-inden-2-yl)-N-hydroxyglycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2,3-Dihydro-1H-inden-2-yl)amino)-N-hydroxyacetamide is an organic compound that features a unique structure combining an indene moiety with an amino and hydroxyacetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,3-Dihydro-1H-inden-2-yl)amino)-N-hydroxyacetamide typically involves the following steps:
Formation of the Indene Moiety: The indene structure can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Hydroxyacetamide Formation: The final step involves the reaction of the amino-indene intermediate with hydroxylamine and acetic anhydride to form the hydroxyacetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-((2,3-Dihydro-1H-inden-2-yl)amino)-N-hydroxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyacetamide group to an amine.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Oxo derivatives of the indene moiety.
Reduction: Amine derivatives.
Substitution: Substituted indene derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-((2,3-Dihydro-1H-inden-2-yl)amino)-N-hydroxyacetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies exploring its interactions with biological macromolecules and its effects on cellular processes.
Wirkmechanismus
The mechanism of action of 2-((2,3-Dihydro-1H-inden-2-yl)amino)-N-hydroxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyacetamide group can form hydrogen bonds with active sites, while the indene moiety can interact with hydrophobic pockets, leading to inhibition or modulation of the target’s activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-Dihydro-1H-inden-2-yl (methyl)amine hydrochloride
- (2-amino-2,3-dihydro-1H-inden-2-yl)phosphonic acid
Uniqueness
2-((2,3-Dihydro-1H-inden-2-yl)amino)-N-hydroxyacetamide is unique due to its combination of an indene moiety with both amino and hydroxyacetamide groups, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for further research and development.
Eigenschaften
CAS-Nummer |
919996-30-8 |
|---|---|
Molekularformel |
C11H14N2O2 |
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
2-(2,3-dihydro-1H-inden-2-ylamino)-N-hydroxyacetamide |
InChI |
InChI=1S/C11H14N2O2/c14-11(13-15)7-12-10-5-8-3-1-2-4-9(8)6-10/h1-4,10,12,15H,5-7H2,(H,13,14) |
InChI-Schlüssel |
AELDSAYUSCAWMA-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC2=CC=CC=C21)NCC(=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(S)-8-Fluoro-1,2,3,3A-tetrahydropyrrolo[1,2-A]quinoxalin-4(5H)-one](/img/structure/B11898132.png)
![3-Ethyl-7-methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B11898143.png)







![5'-Amino-1'-ethylspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B11898190.png)
